![molecular formula C16H14FNO4S2 B2824518 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide CAS No. 2380041-48-3](/img/structure/B2824518.png)
3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Furan-Thiophene Intermediate: : The initial step involves the coupling of furan and thiophene rings. This can be achieved through a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of the furan ring .
-
Introduction of the Fluorine Atom: : The fluorination step can be performed using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This step is crucial as it introduces the fluorine atom at the desired position on the benzene ring.
-
Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Methoxy-substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s sulfonamide group is of interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, making this compound a candidate for drug development.
Medicine
In medicine, the compound’s structural features suggest potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique electronic properties imparted by the fluorine and heterocyclic rings.
Mechanism of Action
The mechanism by which 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan and thiophene rings contribute to its overall electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-benzene-1-sulfonamide: Similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.
3-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide: Chlorine instead of fluorine, which can alter its electronic properties and reactivity.
3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-hydroxybenzene-1-sulfonamide: Hydroxy group instead of methoxy, which can influence its solubility and hydrogen bonding capabilities.
Uniqueness
The unique combination of fluorine, furan, thiophene, and sulfonamide groups in 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide provides it with distinct electronic properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S2/c1-21-16-5-4-13(8-14(16)17)24(19,20)18-9-12-7-11(10-23-12)15-3-2-6-22-15/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZMMNRNVIVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2824436.png)
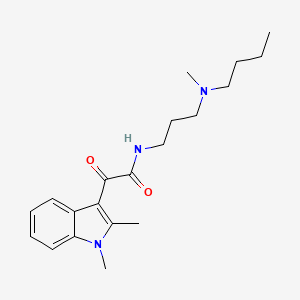

![1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2824441.png)
![N-[2-(1,2-Oxazol-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824442.png)
![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)
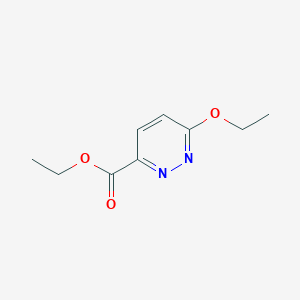
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2824447.png)
![(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2824448.png)
![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
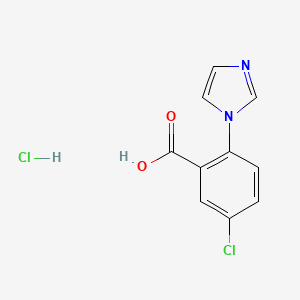
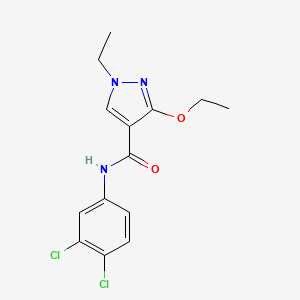
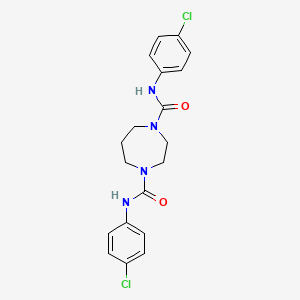
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide](/img/structure/B2824458.png)
